molecular formula C20H23FN4O B12314980 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride

8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride

Cat. No.: B12314980
M. Wt: 354.4 g/mol
InChI Key: NCUBWEJWXZNKDO-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential pharmacological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorobenzyl group, and the incorporation of the piperidinyl group. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Incorporation of the Piperidinyl Group: This step may involve reductive amination or other suitable methods to attach the piperidinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H23FN4O

Molecular Weight

354.4 g/mol

IUPAC Name

8-[(2-fluorophenyl)methyl]-4-methyl-2-piperidin-3-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C20H23FN4O/c1-13-16-8-9-18(26)25(12-15-5-2-3-7-17(15)21)20(16)24-19(23-13)14-6-4-10-22-11-14/h2-3,5,7,14,22H,4,6,8-12H2,1H3

InChI Key

NCUBWEJWXZNKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCNC3)CC4=CC=CC=C4F

Origin of Product

United States

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